Alw-II-41-27 - 1186206-79-0

Alw-II-41-27

Catalog Number: EVT-258608
CAS Number: 1186206-79-0
Molecular Formula: C32H32F3N5O2S
Molecular Weight: 607.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ALW-II-41-27 is a small molecule classified as a type II tyrosine kinase inhibitor. [] It is specifically recognized for its high affinity and selectivity towards the EphA2 receptor tyrosine kinase, a protein implicated in various cellular processes including cell growth, survival, migration, and angiogenesis. [, , , , ] ALW-II-41-27's utility in scientific research stems from its ability to inhibit EphA2 activity, allowing researchers to elucidate the role of EphA2 in various physiological and pathological conditions, particularly in cancer. [, , , , ]

Mechanism of Action

ALW-II-41-27 functions as an ATP-competitive inhibitor of the EphA2 receptor tyrosine kinase. [, ] This means it binds to the ATP-binding site of the kinase domain, preventing ATP from binding and thus inhibiting the phosphorylation activity of EphA2. [, ] By blocking this phosphorylation, ALW-II-41-27 disrupts downstream signaling pathways usually activated by EphA2, leading to a variety of effects depending on the cell type and context. [, , , , , , , , , , ] These effects include inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis. [, , , , , , , , , , ]

Applications
  • Cervical Cancer: ALW-II-41-27 inhibits the proliferation, migration, and invasion of cervical cancer cells in vitro by blocking the RhoA/ROCK pathway, suggesting its potential as a therapeutic target. []
  • Post-Infectious Irritable Bowel Syndrome (PI-IBS): In mouse models of PI-IBS, ALW-II-41-27 reduces gastrointestinal motility, abdominal pain, oxidative stress markers, and pro-inflammatory cytokines, highlighting its potential in treating PI-IBS. []
  • Pneumocystis Pneumonia (PJP): ALW-II-41-27 demonstrates efficacy in reducing lung inflammation associated with PJP by inhibiting EphA2 activation in macrophages induced by Pneumocystis β-glucans. []
  • Colorectal Cancer: ALW-II-41-27 is shown to reverse resistance to anti-EGFR therapy in colorectal cancer models, highlighting its potential as a combination therapy to overcome drug resistance. [] Furthermore, it disrupts the formation of EphA2 phase separation condensates on cell membranes, suggesting a novel mechanism for inhibiting colorectal cancer progression. []
  • Lung Cancer: ALW-II-41-27 overcomes acquired resistance to EGFR kinase inhibitors in lung cancer models by decreasing tumor cell proliferation and increasing apoptosis. [, ]
  • Nasopharyngeal Carcinoma (NPC): Studies show that ALW-II-41-27 can sensitize radioresistant NPC cells to radiotherapy, suggesting a potential role in improving treatment outcomes. [, ]
  • Osteoarthritis: In preclinical models of osteoarthritis, ALW-II-41-27 reduces inflammation and pathological endochondral ossification, suggesting therapeutic potential for osteoarthritis. [, ]
  • Basal-Like Breast Cancer (BLBC): ALW-II-41-27 effectively inhibits tumor growth and enhances sensitivity to chemotherapy in BLBC models by targeting the KLF5-EphA2 axis and reducing tumor cell stemness. []
  • Gliomas: Molecular docking studies suggest that ALW-II-41-27 interacts strongly with EphA2 in gliomas, indicating its potential as a therapeutic agent. []
  • Bone Sarcomas: ALW-II-41-27 shows a significant dose-dependent antitumor effect in patient-derived in vitro models of bone sarcomas, demonstrating its therapeutic potential in this group of cancers. []
  • Urinary Tract Infections (UTIs): ALW-II-41-27 significantly reduces intracellular bacterial load in bladder epithelial cells infected with uropathogens, suggesting a potential non-antibiotic therapeutic strategy for managing UTIs. []
  • Melanoma: ALW-II-41-27 inhibits proliferation and migration of NRAS and BRAF mutant melanoma cell lines in vitro, highlighting its potential as a therapeutic strategy for melanomas. [, ] Additionally, it can overcome acquired resistance to BRAF and MEK inhibitors in melanoma cell lines. []
  • Renal Cell Carcinoma: ALW-II-41-27 suppresses tumor growth and metastasis in sunitinib-resistant renal cell carcinoma by inhibiting the YB1/EphA2 signaling axis. []

HG-6-63-01

Compound Description: HG-6-63-01 is a type II tyrosine kinase inhibitor (TKI) that demonstrates inhibitory activity against the RET (rearranged during transfection) proto-oncogene. This compound exhibits nanomolar potency in blocking RET-mediated signaling and proliferation in cell lines harboring oncogenic RET mutations, including those associated with multiple endocrine neoplasia (MEN) type 2 syndromes and medullary thyroid carcinoma (MTC) [].

Relevance: HG-6-63-01 shares a similar 3-trifluoromethyl-4-methylpiperazinephenyl pharmacophore with ALW-II-41-27, which is crucial for stabilizing the inactive conformation of the RET activation loop [, ]. This structural similarity translates to their overlapping target profile, as both compounds effectively inhibit RET kinase activity and demonstrate efficacy in preclinical models of RET-driven cancers.

XMD15-44

Compound Description: XMD15-44 is another type II RET TKI that shares structural similarities with ALW-II-41-27. It effectively inhibits the activity of various oncogenic RET mutants, including the V804M "gatekeeper" mutant, which is known to confer resistance to other RET inhibitors []. This compound exhibits potent anti-proliferative effects in RET-driven cancer cell lines.

Relevance: Similar to ALW-II-41-27, XMD15-44 possesses the 3-trifluoromethyl-4-methylpiperazinephenyl pharmacophore, highlighting their shared mechanism of action in targeting RET kinase []. Both compounds effectively inhibit RET signaling and demonstrate promising antitumor activity in preclinical models.

Dasatinib

Compound Description: Dasatinib is a multi-target tyrosine kinase inhibitor that targets BCR-ABL, SRC family kinases, and other receptor tyrosine kinases []. It is clinically approved for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).

[¹²³I]ETB

Compound Description: [¹²³I]ETB is a radiolabeled derivative of ETB, a potent EphA2 receptor kinase inhibitor structurally based on ALW-II-41-27 []. It was designed as a potential single-photon emission computed tomography (SPECT) imaging tracer for visualizing EphA2 expression in vivo.

Relevance: [¹²³I]ETB is structurally related to ALW-II-41-27 and shares its high affinity for the EphA2 receptor []. This compound holds promise as a non-invasive imaging tool for detecting and monitoring EphA2 expression in cancers, which could aid in patient stratification and treatment planning.

ETB

Compound Description: ETB is a non-radioactive analog of [¹²³I]ETB and a potent inhibitor of EphA2 receptor kinase []. It serves as the structural basis for the development of [¹²³I]ETB and exhibits promising in vitro activity against EphA2.

Relevance: The design of ETB draws inspiration from the structure of ALW-II-41-27, indicating their shared structural features and potential for EphA2 inhibition []. ETB's potent inhibition of EphA2 receptor kinase activity highlights its potential as a therapeutic agent or as a lead compound for further optimization.

Properties

CAS Number

1186206-79-0

Product Name

Alw-II-41-27

IUPAC Name

N-[5-[[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl]-2-methylphenyl]-5-thiophen-2-ylpyridine-3-carboxamide

Molecular Formula

C32H32F3N5O2S

Molecular Weight

607.7 g/mol

InChI

InChI=1S/C32H32F3N5O2S/c1-3-39-10-12-40(13-11-39)20-23-8-9-26(17-27(23)32(33,34)35)37-30(41)22-7-6-21(2)28(16-22)38-31(42)25-15-24(18-36-19-25)29-5-4-14-43-29/h4-9,14-19H,3,10-13,20H2,1-2H3,(H,37,41)(H,38,42)

InChI Key

HYWXBDQAYLPMIX-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

ALW-II-41-27; ALW II-41-27; ALWII-41-27; ALW-II-4127; ALW II-4127; ALWII-4127.

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.